(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene
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Overview
Description
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene typically involves the following steps:
Formation of the ferrocene backbone: This is achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of chiral centers: Chiral auxiliaries or catalysts are used to introduce the chiral centers at specific positions on the ferrocene backbone.
Functionalization with phosphine groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is used as a ligand in asymmetric catalysis. It facilitates the formation of enantiomerically pure products in various reactions, including hydrogenation and cross-coupling reactions.
Biology
The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry. It can be used to study metal-protein interactions and enzyme mechanisms.
Medicine
In medicine, this compound’s derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment, due to their ability to interact with biological targets selectively.
Industry
Industrially, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role in asymmetric catalysis is particularly valuable for producing high-purity enantiomers of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The chiral nature of the ligand ensures that the products are formed with high enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.
Josiphos: A family of chiral phosphine ligands used in various catalytic processes.
Uniqueness
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is unique due to its specific combination of steric and electronic properties, which allow for highly selective and efficient catalysis. Its ability to form stable complexes with a wide range of metals further enhances its versatility in various applications.
Properties
CAS No. |
849924-42-1 |
---|---|
Molecular Formula |
C30H42FeO2P2 |
Molecular Weight |
552.457 |
IUPAC Name |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C23H36O2P2.C5H10.2CH3.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;;;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,18?,19?;;;;/m0..../s1 |
InChI Key |
YNFGFBKVBCVUAM-UYVPJCOTSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
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